molecular formula C9H10F2O3 B14049525 1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene

1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene

Katalognummer: B14049525
Molekulargewicht: 204.17 g/mol
InChI-Schlüssel: XDYGFVHNDIEQGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3. This compound is characterized by the presence of two methoxy groups, one fluorine atom, and one fluoromethoxy group attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative that has the desired substitution pattern.

    Methoxylation: The methoxy groups are introduced using methanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Fluoromethoxylation: The fluoromethoxy group is introduced using a fluoromethylating agent like fluoromethyl iodide (CH2FI) in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

    Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: NaOH, KOH, NH3, RSH

Major Products Formed

    Oxidation: Quinones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Amines, thiols

Wissenschaftliche Forschungsanwendungen

1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in pharmaceuticals and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of fluorine atoms enhances its binding affinity and specificity towards certain biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dimethoxybenzene: Lacks the fluorine and fluoromethoxy groups.

    2-Fluoro-4-methoxybenzene: Contains only one methoxy group and one fluorine atom.

    1,3-Dimethoxy-4-fluorobenzene: Contains two methoxy groups and one fluorine atom but lacks the fluoromethoxy group.

Uniqueness

1,3-Dimethoxy-2-fluoro-4-(fluoromethoxy)benzene is unique due to the presence of both fluorine and fluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and binding affinity, making it valuable in various applications.

Eigenschaften

Molekularformel

C9H10F2O3

Molekulargewicht

204.17 g/mol

IUPAC-Name

3-fluoro-1-(fluoromethoxy)-2,4-dimethoxybenzene

InChI

InChI=1S/C9H10F2O3/c1-12-6-3-4-7(14-5-10)9(13-2)8(6)11/h3-4H,5H2,1-2H3

InChI-Schlüssel

XDYGFVHNDIEQGF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)OCF)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.